molecular formula C13H18N2O B3155988 1,4-Diazepan-1-yl(4-methylphenyl)methanone CAS No. 815650-96-5

1,4-Diazepan-1-yl(4-methylphenyl)methanone

Cat. No. B3155988
CAS RN: 815650-96-5
M. Wt: 218.29 g/mol
InChI Key: RHXZEDYKRDPAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazepan-1-yl(4-methylphenyl)methanone, often referred to as 4-MPM, is a synthetic compound with a variety of applications in scientific research and industrial processes. It is a heterocyclic organic compound that is composed of a five-membered ring containing two nitrogen atoms and one oxygen atom. 4-MPM is widely used in the synthesis of other compounds and as a reagent in organic synthesis. It is also used as a starting material for the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

Synthesis and Biological Significance

1,4-Diazepines, including derivatives such as 1,4-Diazepan-1-yl(4-methylphenyl)methanone, are recognized for their broad spectrum of biological activities. These compounds have been the focus of scientific research due to their potential pharmaceutical applications. Research has highlighted the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives, showcasing their importance in medicinal chemistry. Their significant biological activities encompass antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This positions 1,4-diazepine derivatives as promising candidates for further exploration within the pharmaceutical industry (Rashid et al., 2019).

Environmental and Analytical Considerations

The detection and analysis of drugs of abuse, including benzodiazepines and their derivatives in biological samples, have been advanced through methodologies such as Dried Blood Spot (DBS) devices. This technique has shown promise for routine analysis in forensic cases, potentially including the monitoring of 1,4-Diazepan-1-yl(4-methylphenyl)methanone. The DBS method offers a non-invasive, efficient, and cost-effective approach for the detection of a wide range of substances, thereby facilitating research and clinical monitoring of drug use and exposure (Ververi et al., 2022).

Pharmacokinetics and Drug Interaction

Pharmacogenetics plays a crucial role in understanding the metabolism of antiepileptic drugs (AEDs), including those related to the benzodiazepine class. This research area explores how genetic variations affect drug metabolism and response, providing insights into personalized medicine. Although specific studies on 1,4-Diazepan-1-yl(4-methylphenyl)methanone are limited, insights from the metabolism of related compounds, such as diazepam, highlight the importance of considering genetic factors in drug efficacy and safety. This knowledge aids in optimizing dosing regimens and minimizing adverse effects, thereby improving patient outcomes (Klotz, 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theHistamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of various neurotransmitters.

Mode of Action

Based on its structural similarity to other compounds, it may act as anantagonist at the Histamine H3 receptor . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from interacting with other substances, inhibiting its function.

properties

IUPAC Name

1,4-diazepan-1-yl-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-3-5-12(6-4-11)13(16)15-9-2-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXZEDYKRDPAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazepan-1-yl(4-methylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diazepan-1-yl(4-methylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
1,4-Diazepan-1-yl(4-methylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
1,4-Diazepan-1-yl(4-methylphenyl)methanone
Reactant of Route 4
Reactant of Route 4
1,4-Diazepan-1-yl(4-methylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
1,4-Diazepan-1-yl(4-methylphenyl)methanone
Reactant of Route 6
Reactant of Route 6
1,4-Diazepan-1-yl(4-methylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.